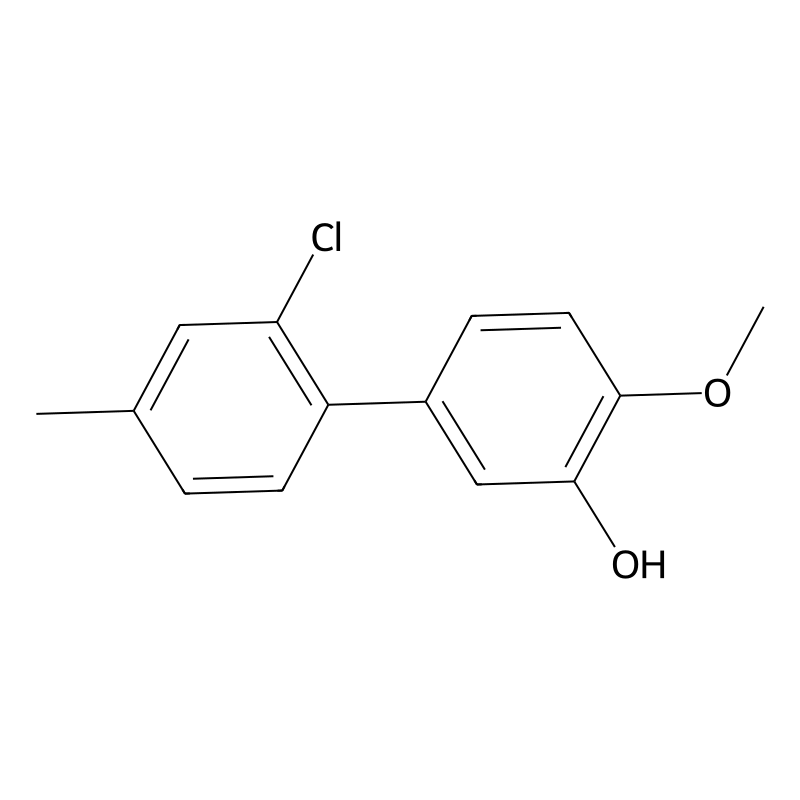5-(2-Chloro-4-methylphenyl)-2-methoxyphenol
Catalog No.
S6667247
CAS No.
1261954-97-5
M.F
C14H13ClO2
M. Wt
248.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1261954-97-5
Product Name
5-(2-Chloro-4-methylphenyl)-2-methoxyphenol
IUPAC Name
5-(2-chloro-4-methylphenyl)-2-methoxyphenol
Molecular Formula
C14H13ClO2
Molecular Weight
248.70 g/mol
InChI
InChI=1S/C14H13ClO2/c1-9-3-5-11(12(15)7-9)10-4-6-14(17-2)13(16)8-10/h3-8,16H,1-2H3
InChI Key
RAWCGCUOHSJLSG-UHFFFAOYSA-N
SMILES
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)Cl
Canonical SMILES
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)Cl
5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is also known as PCMB and is a type of chemical compound that is widely used in scientific experiments. It is an organic compound that belongs to the class of phenols and has several unique properties that make it useful for various research purposes. In this paper, we will explore the definition and background of PCMB, its physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety, applications, current state of research, potential implications in various fields, limitations, and future directions.
5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is a crystalline powder that is commonly used as a reagent in biochemical and biological research. It is also used as an inhibitor for sulfhydryl-containing enzymes and has various other applications. The compound was first synthesized by the American Chemical Society in 1947 and has been used in several studies since then.
PCMB is a white crystalline powder with a melting point range of 115-120°C. It is soluble in ethanol, acetone, and ether but is insoluble in water. The compound is stable under normal conditions and is not reactive with most chemicals. PCMB is a weak acid and has a pKa value of 8.09.
PCMB can be synthesized in several ways, including the reaction of 2-methoxyphenol with chloroacetone and subsequent reaction with thiourea. The compound can also be synthesized by reacting 4-methyl-2-nitrophenol with thionyl chloride and then reacting with sodium methoxide.
Several analytical methods have been developed for the detection and quantification of PCMB. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FTIR).
PCMB has been shown to have various biological properties, including antibacterial, antifungal, and antiviral activities. The compound has also been shown to inhibit platelet aggregation and has been used in several studies related to blood clotting.
In scientific experiments, PCMB is generally considered safe when handled properly. However, it is toxic if inhaled, ingested or absorbed through the skin. It is also a skin and eye irritant and can cause respiratory problems. Therefore, proper precautions should be taken when handling the compound.
PCMB has several applications in scientific experiments. It is commonly used as an inhibitor for sulfhydryl-containing enzymes and has applications in studies related to blood clotting, platelet aggregation, and various other areas of research.
Research on PCMB is ongoing, and several studies are being conducted to explore its properties and potential applications. Some of the current research areas include the development of new methods for the synthesis of PCMB, the investigation of its antibacterial properties, and studies related to its potential use in cancer treatment.
PCMB has several potential implications in various fields of research and industry. The compound's antibacterial properties can be useful in the development of new antibiotics, and its potential use in cancer treatment could lead to the development of new therapies for the disease. Additionally, PCMB's properties as an inhibitor for sulfhydryl-containing enzymes make it useful in the development of new materials and chemicals.
While PCMB has several potential applications, it also has various limitations. For example, its solubility in water is limited, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the compound's properties and potential applications. Future directions for research include the investigation of PCMB's potential use in nanotechnology and the development of new synthetic methods to improve its properties.
5-(2-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is a useful compound with several unique properties that make it useful in various areas of research. In this paper, we have explored the definition and background of PCMB, its physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety, applications, current state of research, potential implications in various fields, limitations, and future directions. With ongoing research, PCMB's potential applications could continue to expand, leading to new breakthroughs in several areas of research and industry.
XLogP3
4.2
Hydrogen Bond Acceptor Count
2
Hydrogen Bond Donor Count
1
Exact Mass
248.0604073 g/mol
Monoisotopic Mass
248.0604073 g/mol
Heavy Atom Count
17
Dates
Last modified: 11-23-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds








